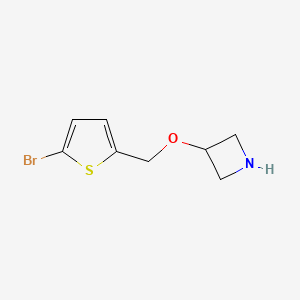

3-((5-Bromothiophen-2-yl)methoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNOS |

|---|---|

Molecular Weight |

248.14 g/mol |

IUPAC Name |

3-[(5-bromothiophen-2-yl)methoxy]azetidine |

InChI |

InChI=1S/C8H10BrNOS/c9-8-2-1-7(12-8)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |

InChI Key |

YUWBYOJIGGGYFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=CC=C(S2)Br |

Origin of Product |

United States |

Computational Chemistry and Mechanistic Elucidation in Azetidine and Thiophene Systems

Theoretical Studies of Reaction Mechanisms in Azetidine (B1206935) Formation

The synthesis of the strained four-membered azetidine ring presents unique challenges. researchgate.net Theoretical studies are crucial for elucidating the intricate mechanisms of these reactions, enabling chemists to optimize conditions and design more efficient synthetic routes. researchgate.net

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, DFT allows for the detailed mapping of reaction pathways and the identification of rate-determining steps.

In the context of azetidine synthesis, DFT calculations have been instrumental in understanding regioselectivity. For instance, in the lanthanum(III)-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations were performed to understand the differing regioselectivity between trans- and cis- isomers. nih.govfrontiersin.org The calculations revealed that the coordination of the lanthanum catalyst plays a critical role in determining whether the reaction favors the formation of an azetidine or a pyrrolidine (B122466) ring. nih.govfrontiersin.org For cis-epoxy amines, the transition state leading to the azetidine product was found to be significantly lower in energy than that leading to the five-membered ring, consistent with experimental observations. nih.govfrontiersin.org

DFT has also been used to study the decomposition pathways of azetidine derivatives, such as 1,3,3-trinitroazetidine. aip.org These studies calculate the activation energies for various bond-cleavage reactions, like N-N and C-N bond fission, providing insights into the thermal stability of such compounds. aip.org Furthermore, DFT calculations have supported proposed mechanisms for stereoselective additions to the azetidine ring, highlighting the importance of complexation phenomena in controlling the reaction's outcome. nih.gov

| Reaction Pathway | Catalyst/Substrate System | Calculated Activation Energy (kcal/mol) | Reference |

| Azetidine formation | cis-epoxy amine with La(III) catalyst | Lower than pyrrolidine formation | nih.govfrontiersin.org |

| Pyrrolidine formation | trans-epoxy amine with La(III) catalyst | Lower than azetidine formation | nih.gov |

| NO₂ Elimination (N-N) | 1,3,3-trinitroazetidine | 43.21 | aip.org |

| NO₂ Elimination (C-N) | 1,3,3-trinitroazetidine | 50.46 | aip.org |

Beyond mechanistic elucidation, computational models are increasingly used to predict the outcomes of reactions and the scope of substrates that can be successfully employed. This predictive capability is particularly valuable for complex reactions like the synthesis of azetidines, where experimental trial-and-error can be time-consuming and costly. thescience.devmit.edu

One notable example is the use of computational models to guide the photocatalyzed synthesis of azetidines from an alkene and an oxime. thescience.devmit.edu Researchers developed models based on DFT to calculate the frontier orbital energies of the reactants in their excited states. thescience.dev The key insight was that a close match in the energy levels of the excited states of the alkene and the oxime would lead to a lower energy transition state, thus favoring the reaction. thescience.dev This model successfully predicted which pairs of reactants would form azetidines, expanding the known substrate scope for this reaction. thescience.devmit.edu Of 18 reactions tested experimentally based on the model's predictions, a significant number were found to be accurate. thescience.dev

Machine learning is also emerging as a powerful tool for predicting reaction outcomes. nih.govcmu.edu By training models on large datasets of known reactions, it is possible to predict the major product for a given set of reactants and reagents. nih.gov These models can be template-based, relying on known reaction rules, or template-free. nih.gov Such predictive models have the potential to significantly accelerate the discovery and optimization of new synthetic methods for azetidines. nih.govnih.gov

| Computational Model | Application | Key Parameters | Predicted Outcome |

| Frontier Orbital Energy Matching | Photocatalyzed azetidine synthesis | Excited state orbital energies of alkene and oxime | Reaction feasibility and yield |

| Machine Learning (Template-based) | General reaction prediction | Reactant substructures, reaction templates | Major product |

| Machine Learning (Enzyme-substrate) | Biocatalysis | Protein and substrate IDs, molecular fingerprints | Enzyme-substrate interactions |

Conformational Analysis of Azetidine Ring Systems

The four-membered azetidine ring is characterized by significant ring strain, which profoundly influences its geometry, reactivity, and conformational behavior. rsc.orgrsc.orgresearchwithrutgers.com

The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol). rsc.org This inherent strain is a key driver of the reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.comnih.gov However, the ring is also significantly more stable than that of aziridines, allowing for easier handling. rsc.orgrsc.orgresearchwithrutgers.com The strain also imparts a rigid scaffold, which is an attractive feature in medicinal chemistry for positioning substituents in well-defined spatial orientations. nih.gov

This ring strain dictates the molecular geometry of the azetidine ring. Unlike the planar cyclobutane, the azetidine ring is puckered. rsc.org This puckering helps to alleviate some of the torsional strain that would be present in a planar conformation. The degree of puckering can be influenced by the substituents on the ring.

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

The azetidine ring is not static; it undergoes dynamic interconversion between different puckered conformations. Gas-phase electron diffraction studies have shown that the parent azetidine molecule has a dihedral angle of 37°. rsc.org Computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either puckered structure depending on the backbone conformation. nih.gov

The nature and position of substituents can have a significant impact on the conformational preferences of the azetidine ring. For example, computational studies on fluorinated azetidine derivatives have shown that electrostatic interactions can influence the ring pucker. researchgate.net In a neutral fluorinated azetidine, the ring prefers a pucker that places the fluorine atom far from the nitrogen. researchgate.net However, upon protonation of the nitrogen, a charge-dipole interaction between the positively charged nitrogen and the fluorine atom can cause the ring to invert its pucker to bring these two atoms closer together. researchgate.net This demonstrates how subtle electronic effects can be used to control the conformation of the azetidine ring. The conformational constraints of the azetidine ring can also be used to stabilize specific secondary structures in peptides, such as γ-turns. nih.gov

Molecular Modeling and Binding Interaction Analysis for Scaffold-Based Design

The combination of a rigid azetidine scaffold with a versatile thiophene (B33073) ring creates a molecular framework with significant potential in medicinal chemistry. Molecular modeling techniques, such as docking and molecular dynamics simulations, are vital for understanding how these molecules interact with biological targets and for guiding the design of new therapeutic agents. researchgate.netnih.gov

Molecular docking studies can predict the binding orientation and affinity of ligands within the active site of a protein. nih.govmdpi.com For example, theoretical studies on thiophene derivatives as tubulin inhibitors have used docking to reveal the appropriate binding conformations. nih.gov Similarly, docking has been employed to understand the interactions of thiazole-thiophene scaffolds with breast cancer proteins. mdpi.com These studies analyze key interactions such as hydrogen bonds and π-π stacking, which are crucial for binding affinity. nih.gov

Molecular dynamics simulations can provide further insights into the stability of the ligand-protein complex over time and can help to refine the binding poses obtained from docking. researchgate.net These computational approaches, combined with quantitative structure-activity relationship (QSAR) studies, allow for the identification of key structural features responsible for biological activity and the design of new compounds with improved potency and pharmacokinetic properties. nih.govnih.gov For instance, azetidine-based scaffolds have been profiled for CNS-focused libraries, with computational descriptors for properties like molecular weight, lipophilicity, and polar surface area being used to guide the design process. nih.gov

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Thiazole-Thiophene | Breast Cancer Protein (2W3L) | -6.3 | Ligand exposure |

| Pyrazolyl-Thiazole-Thiophene | Various bacterial/fungal proteins | Not specified | Hydrogen bonding, π-π stacking |

| Azetidine Amides | STAT3 | Not specified | Direct binding (KD in nM range) |

Ligand-Receptor Interaction Profiling through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby forecasting the affinity and interaction types between the two molecules. nih.govmdpi.com This in silico method is fundamental in structure-based drug design for screening virtual libraries and for proposing hypotheses about a ligand's biological function.

For 3-((5-Bromothiophen-2-yl)methoxy)azetidine, a hypothetical molecular docking study can be conceptualized against a relevant protein target, such as a protein kinase or a G-protein coupled receptor, which are common targets for heterocyclic scaffolds. The simulation would calculate the binding energy and identify the most stable binding pose (conformation) of the ligand within the receptor's active site. The primary interactions governing the binding affinity would be identified, including hydrogen bonds, hydrophobic interactions, pi-stacking, and halogen bonds.

The azetidine ring's nitrogen atom can act as a hydrogen bond acceptor or, in its protonated state, a hydrogen bond donor. The ether oxygen serves as another potential hydrogen bond acceptor. The thiophene ring is primarily involved in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. Crucially, the bromine atom at the 5-position of the thiophene ring can participate in halogen bonding—an often strong, non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can significantly enhance binding affinity and selectivity. nih.gov

An illustrative summary of a hypothetical docking simulation is presented below.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) | Estimated Contribution |

|---|---|---|---|

| Hydrogen Bond | Azetidine Nitrogen (as acceptor) | Serine, Threonine (hydroxyl group) | High |

| Hydrogen Bond | Methoxy (B1213986) Oxygen (as acceptor) | Lysine, Arginine (amino group) | Moderate |

| Halogen Bond | Thiophene Bromine | Aspartate, Glutamate (carbonyl oxygen) | High |

| Hydrophobic/π-Stacking | Thiophene Ring | Phenylalanine, Tyrosine | Moderate |

| Hydrophobic | Azetidine Ring | Leucine, Valine | Low |

Analysis of Electrostatic and Steric Complementarity in Molecular Recognition

Effective molecular recognition between a ligand and its receptor target is governed by both electrostatic and steric complementarity. Computational methods allow for the visualization and quantification of these properties, offering critical insights into the nature of the binding event.

Electrostatic Complementarity: The molecular electrostatic potential (MEP) surface is a valuable tool for analyzing the charge distribution across a molecule. For this compound, an MEP map would reveal distinct regions of electrostatic potential.

Negative Potential (Red/Yellow): Concentrated around the electronegative atoms—the ether oxygen, the azetidine nitrogen, and to a lesser extent, the bromine atom. These regions are favorable for interacting with positively charged or hydrogen bond donor sites within the receptor.

Positive Potential (Blue): Likely found around the hydrogen atoms attached to the azetidine nitrogen (if protonated), which can act as hydrogen bond donors.

Neutral/Hydrophobic Potential (White/Green): Predominantly located across the thiophene ring and the carbon backbone of the azetidine ring, indicating areas favorable for van der Waals and hydrophobic interactions.

For optimal binding, the electrostatic landscape of the ligand must complement that of the receptor's active site, akin to a positive potential region on the ligand aligning with a negative potential region on the protein.

Steric Complementarity: The size, shape, and three-dimensional arrangement of the ligand are critical for fitting into the binding pocket. The structure of this compound presents several key steric features:

The azetidine ring is a small, relatively rigid four-membered ring that can fit into constrained spaces.

The methoxy linker provides significant conformational flexibility, allowing the bromothiophene and azetidine moieties to adopt various orientations to achieve an optimal fit.

The 5-bromothiophen group is a larger, planar, and bulkier component that would require a corresponding flat, open pocket in the receptor to accommodate it without steric hindrance.

The interplay between these features dictates how the molecule can orient itself to maximize favorable electrostatic interactions while avoiding unfavorable steric clashes.

Rational Design Principles Utilizing Computational Approaches for Scaffold Derivatization and Chemical Space Exploration

The insights gained from docking and complementarity analyses form the basis for rational drug design. mdpi.comresearchgate.net Computational approaches guide the modification of a lead compound, such as this compound, to enhance its biological activity, selectivity, or pharmacokinetic properties. This process involves scaffold derivatization and a broader exploration of the relevant chemical space.

Scaffold Derivatization: Based on a hypothetical binding model, specific structural modifications can be proposed to improve interactions. For example, if the model suggests an unoccupied hydrophobic pocket near the azetidine ring, adding a small alkyl group to the nitrogen could increase potency. If the bromine atom's halogen bond is suboptimal, it could be replaced with chlorine or iodine to modulate the interaction's strength and directionality.

The table below outlines potential points for derivatization on the this compound scaffold and the rationale for such modifications.

| Modification Site | Proposed Change | Design Rationale |

|---|---|---|

| Thiophene C5-Position | Replace Bromine (Br) with H, Cl, F, or CN | Modulate halogen bond strength, polarity, and steric bulk. |

| Azetidine N1-Position | Add small alkyl or acyl groups | Probe for nearby hydrophobic pockets; alter solubility. |

| Azetidine C2/C4-Positions | Introduce methyl or hydroxyl groups | Improve steric fit; introduce new hydrogen bonding points. |

| Methoxy Linker | Replace with an ethyl linker or amide bond | Alter flexibility, geometry, and hydrogen bonding capacity. |

Chemical Space Exploration: Instead of synthesizing and testing each derivative individually, computational chemistry allows for the exploration of a vast "chemical space" of related molecules in silico. Starting with the core scaffold of this compound, combinatorial libraries of virtual compounds can be generated by applying a set of predefined chemical reactions and available building blocks to the modification sites. This can result in thousands or millions of virtual analogs, which can then be rapidly screened using computational filters for drug-like properties (e.g., molecular weight, lipophilicity) and predicted binding affinity through high-throughput virtual screening. This systematic exploration efficiently identifies a smaller, prioritized set of novel compounds with a higher probability of success for chemical synthesis and biological evaluation.

Structure Activity Relationship Sar and Structural Design Principles of Azetidine and Thiophene Derivatives

Methodological Frameworks for SAR Investigations

The elucidation of SAR is achieved through a combination of experimental and computational methodologies. These approaches are often used in concert to build a comprehensive understanding of the molecular features essential for a desired biological effect.

Systematic structural modification is a classical and highly effective experimental strategy in SAR studies. biomedres.usbiomedres.us This approach involves the methodical alteration of a lead compound's structure to probe the significance of different molecular features. biomedres.us By synthesizing and evaluating a series of analogs, researchers can identify which parts of the molecule are critical for its biological activity. oncodesign-services.com

Key aspects of this approach include:

Alteration of Substituents: The nature, size, and position of substituents on the azetidine (B1206935) and thiophene (B33073) rings can be varied. For instance, modifying the bromine atom on the thiophene ring to other halogens or to alkyl or aryl groups can reveal the importance of electronics and sterics at that position.

Modification of the Linker: The methoxy (B1213986) linker connecting the azetidine and thiophene rings can be elongated, shortened, or replaced with other functional groups (e.g., an amide or an alkene) to assess the impact of flexibility and geometry on activity.

Stereochemical Variations: If chiral centers are present or introduced, the synthesis and evaluation of individual stereoisomers are essential to determine if the biological activity is stereospecific.

The biological activity of each newly synthesized compound is then measured through relevant assays, allowing for the establishment of clear relationships between structural changes and their functional consequences. oncodesign-services.com

Table 1: Exemplary Systematic Structural Modifications and Their Rationale

| Modification Area | Example of Change | Rationale for Investigation |

|---|---|---|

| Thiophene C5-Substituent | Replace Bromine with Chlorine or Methyl | To probe the influence of halogen size and electronic effects versus steric bulk on molecular interactions. |

| Azetidine N-Substitution | Introduce a small alkyl group | To assess how altering the basicity and steric environment around the nitrogen affects binding. |

| Methoxy Linker | Replace with an Ethoxy Linker | To evaluate the impact of linker length and flexibility on the spatial orientation of the two ring systems. |

| Thiophene Ring Position | Move the methoxyazetidine group to the 3-position | To understand the importance of the substitution pattern on the thiophene ring for receptor recognition. |

Computational methods have become indispensable in modern drug discovery, offering predictive power and deeper insights into molecular interactions. oncodesign-services.comnih.gov These in silico techniques can significantly accelerate the drug design process by prioritizing the synthesis of the most promising compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbenthamdirect.comnih.gov This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data. researchgate.netmdpi.com

Descriptor Calculation: A wide range of descriptors can be calculated, including physicochemical properties (e.g., logP, pKa), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., molecular connectivity). researchgate.net

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are used to build the QSAR model. researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.govmdpi.com

A well-validated QSAR model can then be used to predict the activity of virtual compounds, guiding the design of new molecules with potentially enhanced potency. nih.govbenthamdirect.com

Molecular Modeling: Molecular modeling provides a three-dimensional perspective on how a ligand interacts with its biological target. oncodesign-services.comcreative-biolabs.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. nih.gov It allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which can rationalize observed SAR data.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding.

These computational tools are particularly valuable for understanding the structural basis of affinity and for designing modifications that are likely to improve molecular interactions. thescience.dev

Structural Determinants for Molecular Interaction and Modulated Affinity

The specific structural features of 3-((5-Bromothiophen-2-yl)methoxy)azetidine, namely the azetidine ring, the thiophene moiety, and the bromine substituent, all play critical roles in defining its interactions with biological targets.

The azetidine ring is a four-membered saturated heterocycle that imparts significant conformational constraint on a molecule. enamine.netrsc.org This rigidity is a key feature in drug design for several reasons:

Reduced Entropy Loss upon Binding: By restricting the number of accessible conformations, the entropic penalty of binding to a receptor is reduced, which can lead to higher binding affinity. enamine.net

Defined Spatial Vector: The azetidine ring acts as a rigid scaffold, positioning substituents in well-defined spatial orientations. nih.gov This allows for precise placement of functional groups to engage with specific binding pockets on a target protein. enamine.net

Improved Selectivity: The conformational constraint can lead to a more specific interaction with the intended target, reducing off-target effects.

Table 2: Comparison of Ring Strain Energies in Saturated Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine (B122466) | 5 | 5.8 |

| Piperidine | 6 | 0 |

Data sourced from available literature. researchgate.net

Thiophene is a five-membered aromatic heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govrsc.orgresearchgate.net Its role in molecular recognition is multifaceted:

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring. nih.gov It has a similar size and shape but different electronic properties, which can be exploited to fine-tune a molecule's activity and pharmacokinetic profile. eprajournals.com

Hydrogen Bonding: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, participating in key interactions with biological targets. nih.gov

Aromatic Interactions: The aromatic nature of the thiophene ring allows it to engage in π-π stacking and other non-covalent interactions with aromatic amino acid residues in a protein's binding site. derpharmachemica.com

The position of substituents on the thiophene ring is crucial. Electrophilic substitution on thiophene is generally favored at the 2- and 5-positions due to the electron-donating nature of the sulfur atom. numberanalytics.com The specific substitution pattern of a thiophene derivative dictates the orientation of its functional groups and, consequently, its ability to interact with a target. researchgate.net

The presence of a bromine atom at the 5-position of the thiophene ring significantly influences the molecule's properties. researchgate.net

Electronic Effects: As a halogen, bromine is an electron-withdrawing group through induction but can also donate electron density through resonance. This alters the electron distribution of the thiophene ring, affecting its reactivity and interaction with its environment. numberanalytics.com The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene (B151609). derpharmachemica.com

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This type of interaction is increasingly recognized as an important contributor to ligand-receptor binding affinity and selectivity.

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and its binding to hydrophobic pockets in a receptor.

The bromination of thiophene typically occurs at the 2- and 5-positions, and the presence of bromine can also influence the regioselectivity of further substitution reactions. studysmarter.co.ukresearchgate.net The interplay of these electronic and steric effects, along with the potential for halogen bonding, makes bromine substitution a critical determinant of the molecular interactions of this compound.

Contribution of the Methoxy Linker to Overall Molecular Shape, Flexibility, and Orientational Preferences

The presence of the ether oxygen and the methylene (B1212753) group imparts a degree of flexibility to the molecule. Rotation around the C-O and C-C single bonds of the methoxy linker allows the thiophene ring to adopt various conformations. This flexibility is not entirely unrestricted; the conformational dynamics of 3,3-substituted azetidine moieties can be complex, with certain rotational angles being energetically favored over others. nih.gov The interplay of steric hindrance and electronic interactions between the azetidine ring, the linker, and the bromothiophene moiety will dictate the preferred spatial arrangement.

The orientational preferences of the bromothiophene group are a direct consequence of the linker's characteristics. The combination of rotational freedom and inherent bond angles allows the thiophene ring to sweep out a conical volume relative to the azetidine core. However, certain orientations will be more populated due to the minimization of steric clashes and the potential for intramolecular interactions. These preferred orientations are critical for establishing specific interactions, such as hydrogen bonds or van der Waals contacts, with a target receptor.

A summary of the methoxy linker's contributions is presented in the interactive table below:

| Feature | Contribution to Molecular Properties | Implication for Drug Design |

| Flexibility | Allows for multiple conformations through bond rotation. | Can enable induced-fit binding to a target. |

| Bond Angles | Creates a non-linear arrangement between the azetidine and thiophene rings. | Influences the vector and distance between key pharmacophoric groups. |

| Ring Pucker | The substituent at the 3-position can influence the azetidine ring's conformation. nih.gov | Affects the overall 3D shape and the orientation of other substituents. |

| Orientational Preferences | Dictates the probable spatial location of the thiophene moiety. | Crucial for aligning the molecule within a binding site for optimal interaction. |

Effects of Substitution Patterns on the Azetidine Nitrogen (N-substitution) on Conformational Preferences and Binding Interactions

The nitrogen atom in an azetidine ring is pyramidal, and the substituent can occupy either an axial or an equatorial position relative to the puckered ring. The energetic barrier to nitrogen inversion is relatively low, allowing for rapid interconversion between these two conformations. However, the nature of the N-substituent can shift this equilibrium, favoring one conformation over the other. For instance, bulky substituents tend to prefer the less sterically hindered equatorial position to minimize gauche interactions with the adjacent ring carbons.

Computational studies on analogous four-membered rings have shown that the preference for axial or equatorial substitution is influenced by a combination of steric and electronic effects. nih.gov For example, a study on proline analogues with different ring sizes, including the four-membered azetidine ring, highlighted that the tendency to adopt an axial orientation can be influenced by the desire to reduce steric hindrance between substituents. nih.gov

The conformational preference of the N-substituent has a direct impact on the molecule's presentation to a biological target. An axially oriented substituent will project into a different region of space compared to an equatorially oriented one. This can have a profound effect on binding interactions. For example, if a hydrogen bond acceptor on the N-substituent is required for binding, the conformational equilibrium must allow for the substituent to be in the correct orientation for this interaction to occur.

The following interactive table illustrates how different hypothetical N-substituents on an azetidine core could influence conformational preferences and potential binding interactions. The data presented is illustrative and based on general principles of conformational analysis.

| N-Substituent | Predominant Conformation | Rationale | Potential Impact on Binding Interactions |

| -H | Rapid interconversion | Small size, low steric hindrance. | Allows for flexibility in binding; may act as a hydrogen bond donor. |

| -CH3 | Equatorial preference | A-value favors equatorial to avoid 1,3-diaxial interactions. | The methyl group can form hydrophobic interactions. |

| -C(CH3)3 | Strong equatorial preference | Large steric bulk strongly disfavors the axial position. | Can act as a steric shield or anchor in a hydrophobic pocket. |

| -C(=O)CH3 | Planar amide bond influences local conformation | Resonance stabilization of the amide bond. | The carbonyl oxygen can act as a hydrogen bond acceptor. |

Ultimately, the optimal N-substituent for a particular biological target will depend on the specific topology and chemical environment of the binding site. The ability to fine-tune the conformational preferences of the azetidine ring through N-substitution is a powerful tool in structure-based drug design.

Development of Chemical Libraries Based on Azetidine and Thiophene Scaffolds for Structure-Based Research

The azetidine and thiophene scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. nih.govrsc.org Consequently, the development of chemical libraries based on these scaffolds is a highly valuable strategy in structure-based research and drug discovery.

The synthesis of diverse collections of azetidine-based scaffolds has been a focus of research, particularly for generating lead-like molecules for central nervous system (CNS) targets. nih.gov These efforts often involve the creation of densely functionalized azetidine ring systems that can be elaborated into a wide variety of fused, bridged, and spirocyclic structures. nih.govresearchgate.net The goal is to populate chemical space with novel three-dimensional shapes that are not well-represented in commercial compound collections.

A typical approach to building such libraries involves a core azetidine intermediate that can be diversified at multiple positions. For a molecule like this compound, the synthetic strategy would allow for variation at:

The azetidine nitrogen (N-substitution)

The thiophene ring (e.g., replacing the bromine with other substituents)

The methoxy linker (e.g., altering its length or rigidity)

Solid-phase synthesis has been employed to create large libraries of azetidine derivatives, with one reported example being a 1976-membered library of spirocyclic azetidines. nih.gov This high-throughput approach allows for the rapid generation of a multitude of analogues for screening.

The thiophene ring is another key component in the design of these libraries. Thiophene and its derivatives are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgderpharmachemica.com The thiophene ring is often considered a bioisostere of a phenyl ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. nih.gov This substitution can, however, alter the molecule's metabolic profile and physicochemical properties. The inclusion of thiophene moieties in a chemical library, therefore, expands the diversity of electronic and steric properties available for structure-activity relationship studies.

The development of these libraries is often guided by computational analysis to ensure that the designed molecules have drug-like properties. Parameters such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are calculated to filter out compounds with undesirable characteristics. nih.gov For CNS-focused libraries, there is a particular emphasis on properties that facilitate blood-brain barrier penetration. nih.gov

The table below outlines the key features of chemical libraries based on azetidine and thiophene scaffolds.

| Library Feature | Description | Importance in Structure-Based Research |

| Scaffold Diversity | Incorporation of various fused, bridged, and spirocyclic azetidine cores. nih.gov | Explores novel chemical space and provides diverse 3D geometries for target binding. |

| Substituent Variation | A wide range of functional groups at multiple positions on the azetidine and thiophene rings. | Allows for fine-tuning of potency, selectivity, and physicochemical properties. |

| Physicochemical Properties | Libraries are often designed to have properties consistent with drug-like molecules (e.g., Lipinski's Rule of Five). nih.gov | Increases the probability of identifying hits with favorable ADME (absorption, distribution, metabolism, and excretion) profiles. |

| Thiophene as a Bioisostere | Use of the thiophene ring to mimic a phenyl group while altering electronic and metabolic properties. nih.gov | Provides a means to modulate the properties of a lead compound to improve its overall profile. |

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For 3-((5-Bromothiophen-2-yl)methoxy)azetidine (C₈H₁₀BrNOS), HRMS would be used to confirm its elemental composition. The expected monoisotopic mass would be calculated, and the experimentally determined mass would be compared to this value with a very low margin of error (typically < 5 ppm). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units. Analysis of the fragmentation pattern could also provide further structural information.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (⁷⁹Br) | 247.9845 |

| [M+H]⁺ (⁸¹Br) | 249.9825 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the azetidine (B1206935) ring. The C-H stretching vibrations of the aromatic thiophene (B33073) ring and the aliphatic azetidine and methylene (B1212753) groups would appear in the 2800-3100 cm⁻¹ region. A key absorption would be the C-O-C stretching of the ether linkage, typically observed in the 1050-1150 cm⁻¹ range. The C-S stretching of the thiophene ring may be observed in the fingerprint region, typically below 800 cm⁻¹. The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Azetidine) | 3200-3500 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-O-C Stretch (Ether) | 1050-1150 |

| C-Br Stretch | 500-600 |

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its molecular structure. It would confirm the connectivity of all atoms, including the relative positions of the substituents on the thiophene and azetidine rings. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, offering insight into the molecule's conformation in the solid state. This technique is also crucial for determining the absolute stereochemistry if the molecule is chiral and has been resolved into its enantiomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.